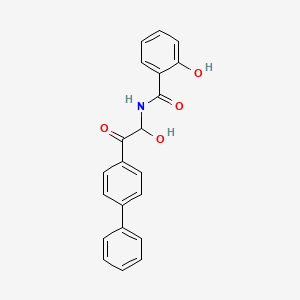![molecular formula C13H9N3O7S B14671093 Benzamide, 4-nitro-N-[(3-nitrophenyl)sulfonyl]- CAS No. 36965-20-5](/img/structure/B14671093.png)
Benzamide, 4-nitro-N-[(3-nitrophenyl)sulfonyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzamide, 4-nitro-N-[(3-nitrophenyl)sulfonyl]- is a complex organic compound characterized by the presence of nitro and sulfonyl functional groups attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, 4-nitro-N-[(3-nitrophenyl)sulfonyl]- typically involves the reaction of 4-nitrobenzoyl chloride with 3-nitroaniline in the presence of a base, such as pyridine or triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Benzamide, 4-nitro-N-[(3-nitrophenyl)sulfonyl]- undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation using palladium on carbon (Pd/C) are commonly used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (OH⁻, NH₂⁻) can be used under appropriate conditions.
Major Products Formed
Oxidation: Formation of nitroso derivatives or other oxidized products.
Reduction: Formation of amines or other reduced derivatives.
Substitution: Formation of substituted benzamides or sulfonamides.
Scientific Research Applications
Benzamide, 4-nitro-N-[(3-nitrophenyl)sulfonyl]- has several applications in scientific research:
Chemistry: Used as a reagent or intermediate in organic synthesis and material science.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Benzamide, 4-nitro-N-[(3-nitrophenyl)sulfonyl]- involves its interaction with specific molecular targets and pathways. The nitro and sulfonyl groups play a crucial role in its reactivity and biological activity. For instance, the compound may inhibit certain enzymes or interfere with cellular processes, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
4-Nitrobenzamide: A simpler analog with only one nitro group.
3-Nitrobenzenesulfonamide: Contains a sulfonamide group instead of a benzamide group.
N-Benzoyl-p-nitroaniline: Another related compound with a different substitution pattern.
Uniqueness
Benzamide, 4-nitro-N-[(3-nitrophenyl)sulfonyl]- is unique due to the presence of both nitro and sulfonyl groups, which confer distinct chemical and biological properties
Properties
CAS No. |
36965-20-5 |
|---|---|
Molecular Formula |
C13H9N3O7S |
Molecular Weight |
351.29 g/mol |
IUPAC Name |
4-nitro-N-(3-nitrophenyl)sulfonylbenzamide |
InChI |
InChI=1S/C13H9N3O7S/c17-13(9-4-6-10(7-5-9)15(18)19)14-24(22,23)12-3-1-2-11(8-12)16(20)21/h1-8H,(H,14,17) |
InChI Key |
LGCPOGNHIKGWAS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Propen-1-one, 1-[1,1'-biphenyl]-4-yl-3-(3,4-dimethoxyphenyl)-](/img/structure/B14671013.png)
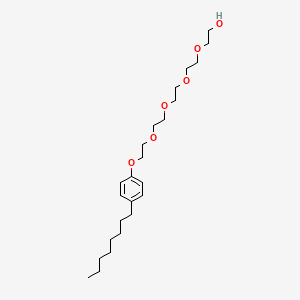
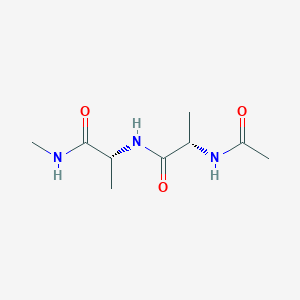
![2-{(E)-[(1-Methyl-1H-pyrrol-2-yl)methylidene]amino}-4-nitrophenol](/img/structure/B14671021.png)

![Phenol, 4-[[4-[(4-nitrophenyl)azo]phenyl]azo]-](/img/structure/B14671029.png)
![4-Chloro-N-[(2H-pyrrol-2-ylidene)methyl]aniline](/img/structure/B14671036.png)
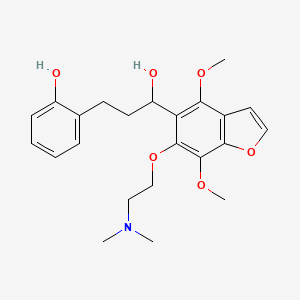
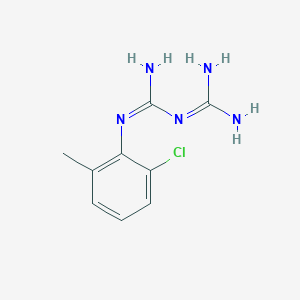
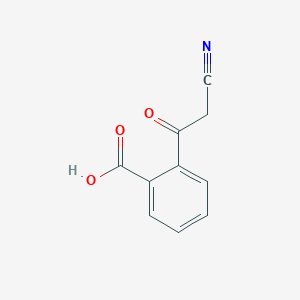
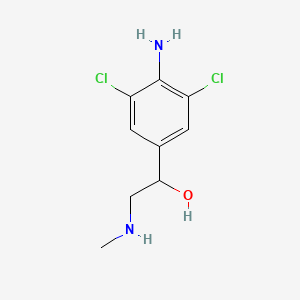
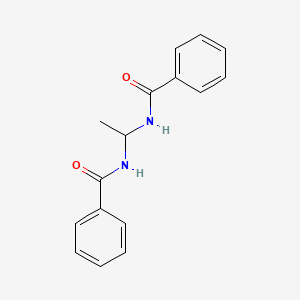
![1-[(2-Methylpropyl)amino]-3-phenoxypropan-2-ol](/img/structure/B14671074.png)
